Mansonone F

描述

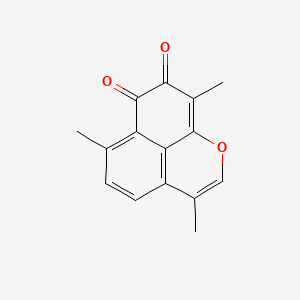

a potent anti-bacterial sesquiterpenoid; structure in first source

Structure

3D Structure

属性

CAS 编号 |

5090-88-0 |

|---|---|

分子式 |

C15H12O3 |

分子量 |

240.25 g/mol |

IUPAC 名称 |

4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8-pentaene-10,11-dione |

InChI |

InChI=1S/C15H12O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-6H,1-3H3 |

InChI 键 |

WSRLWSPFIOAYST-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C3=C(C=C1)C(=COC3=C(C(=O)C2=O)C)C |

外观 |

Solid powder |

其他CAS编号 |

5090-88-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

NSC 113136; NSC-113136; NSC113136; Mansonone F |

产品来源 |

United States |

Foundational & Exploratory

What is the mechanism of action of Mansonone F?

An In-depth Technical Guide on the Core Mechanism of Action of Mansonone F

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring sesquiterpenoid naphthoquinone, a class of compounds characterized by an oxaphenalene skeleton and an ortho-naphthoquinone moiety.[1][2] It is isolated from sources such as the dried root bark of Ulmus pumila and the heartwood of Mansonia gagei.[3][4] this compound and its analogues have garnered significant scientific interest due to their comprehensive pharmacological activities, including potent anticancer and antibacterial properties.[2][5] This document provides a detailed examination of the molecular mechanisms through which this compound exerts its biological effects, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Anticancer Mechanism of Action

This compound and its derivatives employ a multi-pronged approach to inhibit cancer cell proliferation and induce cell death. The core mechanisms involve direct enzyme inhibition, disruption of critical cell survival signaling pathways, induction of apoptosis, and cell cycle arrest.

Direct Enzyme Inhibition

This compound's structure, particularly the o-quinone group, makes it a potent inhibitor of key enzymes involved in cellular redox balance and DNA topology.[6]

-

Inhibition of Thioredoxin Reductase (TrxR): Mammalian thioredoxin reductase (TrxR) is a crucial selenoenzyme that maintains intracellular redox homeostasis and is often overexpressed in tumor cells, making it a viable target for anticancer drugs.[7] Analogues of this compound have been shown to inhibit TrxR. The mechanism involves the compound being partially reduced by the enzyme's active sites, leading to a redox cycling process that generates superoxide anion radicals.[7] This disruption of redox control contributes to increased intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[7]

-

Inhibition of Topoisomerase II: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription.[6] A series of synthesized this compound derivatives have demonstrated strong inhibitory activity against topoisomerase II, with significantly more potency than against topoisomerase I.[6] The most effective derivative in one study showed 20 times stronger anti-topoisomerase II activity than the standard chemotherapy agent Etoposide.[6] By inhibiting topoisomerase II, this compound derivatives prevent the re-ligation of DNA strands, leading to DNA damage and the initiation of apoptotic pathways.

Modulation of Oncogenic Signaling Pathways

Derivatives of the related Mansonone G have been shown to potently inhibit key survival pathways that are frequently dysregulated in cancer.

-

Inhibition of STAT3 and Akt Signaling: A butoxy derivative of Mansonone G (MG3) was found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (Akt) in a concentration-dependent manner in non-small cell lung cancer (NSCLC) cell lines.[8][9] The PI3K/Akt and JAK/STAT3 pathways are critical for promoting cell survival, proliferation, and angiogenesis, and their inhibition is a key strategy in cancer therapy.[10][11] Computational modeling suggests that the compound can bind to the STAT3 SH2 domain and the ATP-binding pocket of Akt, thereby altering protein conformation and blocking downstream signaling.[8] This inhibition occurs without affecting upstream EGFR phosphorylation, indicating a targeted effect on downstream nodes.[9]

Induction of Apoptosis and Cell Cycle Arrest

The culmination of enzyme inhibition and pathway modulation is the induction of programmed cell death (apoptosis) and a halt in the cell division cycle.

-

Apoptosis: this compound analogues induce apoptosis in a dose-dependent manner.[7] This is achieved through a caspase-dependent mechanism.[9] Studies on related compounds show this involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and BAK.[3][12] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of initiator caspase-9 and effector caspase-3, ultimately executing the apoptotic program.[13]

-

Cell Cycle Arrest: Treatment with this compound analogues leads to the arrest of the cell cycle in the G2/M phase.[7] This checkpoint prevents cells with significant DNA damage from proceeding into mitosis, thereby averting the proliferation of compromised cells.[14] The arrest provides time for DNA repair or, if the damage is too severe, shunts the cell towards apoptosis.[14]

Antibacterial Mechanism of Action

This compound and its derivatives exhibit potent activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][15]

-

Impairment of DNA Replication and Cell Wall Synthesis: An analogue of this compound, IG1, was shown to significantly decrease the DNA content of S. aureus in a time-dependent manner, suggesting it impairs DNA replication.[2][16] This aligns with the compound's known activity as a topoisomerase inhibitor.[2] Furthermore, transmission electron microscopy (TEM) revealed damage to the cell wall and a reduction in dividing cells after treatment with IG1.[17]

-

Membrane Permeabilization: Mansonone G has been shown to exert its antibacterial effect against Bacillus subtilis and an LPS-defected Escherichia coli strain through a membrane-permeabilizing mechanism.[18][19] Staining with SYTOX Green, a dye that only enters cells with compromised membranes, showed rapid permeabilization within 10 minutes of treatment.[18] This disruption of the bacterial membrane leads to a loss of cellular integrity and viability.

Quantitative Data Summary

The biological activity of this compound and its derivatives has been quantified in various studies, primarily through IC₅₀ values for anticancer effects and Minimum Inhibitory Concentration (MIC) for antibacterial activity.

Table 1: Anticancer Activity (IC₅₀) of Mansonone Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Butoxy Mansonone G (MG3) | A549 | Non-Small Cell Lung Cancer (wild-type EGFR) | 8.54 | [9] |

| Butoxy Mansonone G (MG3) | H1975 | Non-Small Cell Lung Cancer (mutant EGFR) | 4.21 | [9] |

| Butoxy Mansonone G (MG3) | PCS201-010 | Normal Fibroblast Cells | 21.16 | [9] |

| This compound Derivative (IG3) | HeLa | Cervical Cancer | ~10-20 (estimated) | [7] |

| Mansonone G | HCT-116 | Colorectal Cancer | ~10-100 | [12] |

| Mansonone G | HT-29 | Colorectal Cancer | ~10-100 |[12] |

Table 2: Antibacterial Activity (MIC) of Mansonone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound Analogue (IG1) | S. aureus (including MRSA) | 0.5 - 2 | [2][17] |

| 6-n-butylthis compound | MRSA | (Fourfold higher activity than vancomycin) | [15] |

| Mansonone G | Bacillus subtilis | 15.6 µM | [18][19] |

| Mansonone G | Staphylococcus aureus | 62.5 µM | [18][19] |

| Mansonone G | E. coli lptD4213 (LPS-defected) | 125 µM |[18][19] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to determine the effect of a compound on the expression and phosphorylation status of target proteins like Akt and STAT3.[8]

-

Cell Culture and Treatment: Cancer cells (e.g., A549, H1975) are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with various concentrations of the Mansonone derivative or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA (bicinchoninic acid) protein assay kit to ensure equal loading of samples.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Cell Treatment: Cells are seeded and treated with the test compound as described for the Western blot protocol.

-

Cell Harvesting: Both floating and adherent cells are collected to ensure all apoptotic cells are included in the analysis. Adherent cells are detached using trypsin-free dissociation buffer.

-

Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).

-

-

Data Analysis: The percentage of cells in each quadrant is quantified using flow cytometry analysis software.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.[2]

-

Compound Preparation: The this compound analogue is serially diluted (two-fold) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum Preparation: A bacterial colony (e.g., S. aureus) is grown to the logarithmic phase in broth. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. Positive (bacteria, no drug) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic effects of mansonone E and F isolated from Ulmus pumila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of this compound derivatives as topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of thioredoxin reductase by this compound analogues: Implications for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butoxy Mansonone G Inhibits STAT3 and Akt Signaling Pathways in Non-Small Cell Lung Cancers: Combined Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butoxy Mansonone G Inhibits STAT3 and Akt Signaling Pathways in Non-Small Cell Lung Cancers: Combined Experimental and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfate-Reducing Bacteria Induce Pro-Inflammatory TNF-α and iNOS via PI3K/Akt Pathway in a TLR 2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Induction of apoptosis in human colon cancer HCT116 cells treated with an extract of the plant product, Chios mastic gum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 15. The structure-activity relationships of this compound, a potent anti-MRSA sesquiterpenoid quinone: SAR studies on the C6 and C9 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IG1, a this compound Analog, Exhibits Antibacterial Activity against Staphylococcus aureus by Potentially Impairing Cell Wall Synthesis and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IG1, a this compound Analog, Exhibits Antibacterial Activity against Staphylococcus aureus by Potentially Impairing Cell Wall Synthesis and DNA Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mansonone G and its derivatives exhibit membrane permeabilizing activities against bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mansonone G and its derivatives exhibit membrane permeabilizing activities against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Mansonone F: A Technical Guide to Its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mansonone F, a sesquiterpenoid ortho-naphthoquinone. It covers the compound's initial discovery, its primary natural sources, and a detailed examination of its biological activities. This document includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support advanced research and development.

Discovery and Natural Sources

This compound is a naturally occurring sesquiterpenoid naphthoquinone first isolated from the dried root bark of Ulmus pumila (Siberian Elm).[1] It belongs to a class of compounds known as phytoalexins, which are antimicrobial substances produced by plants in response to stress, such as bacterial or fungal infection.[2][3]

The primary natural sources identified for this compound and related mansonones include:

-

Heartwood of Mansonia altissima : This is a significant source from which mansonone compounds were initially characterized.[2][3]

-

Root Bark of Ulmus pumila (Siberian Elm) : The first described isolation of this compound was from this species.[1]

-

Bark of Ulmus glabra (Wych Elm) : This species is also a known source of the compound.[2][3]

This compound is characterized by a unique oxaphenalene skeleton fused to an ortho-naphthoquinone moiety, a relatively rare structure among natural products.[2][3] Its low natural abundance and synthetic difficulty have posed challenges to its extensive application, spurring research into the synthesis and evaluation of more potent, synthetically accessible analogs.[2][3]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, most notably antibacterial and cytotoxic effects. While quantitative data for the parent compound is limited in the literature, studies on its analogs provide insight into the potency of this structural class.

Antibacterial Activity

This compound and its analogs exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA).[2][4] The activity is often comparable or superior to conventional antibiotics like vancomycin, especially under high bacterial inoculum conditions.[2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for IG1 , a C9-substituted analog of this compound, against various clinical isolates of S. aureus.

| Bacterial Strain Category | No. of Isolates | MIC Range for IG1 (µg/mL) | MIC Range for Vancomycin (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 17 | 0.5 - 2 | 0.5 - 2 |

| Methicillin-Resistant S. aureus (MRSA) | 8 | 0.5 - 2 | 1 - 2 |

| (Data sourced from a study on 25 clinical isolates and a reference strain, where the starting inoculum was ~1 x 10⁵ CFU/mL).[2] |

Cytotoxic and Anticancer Activity

This compound has been reported to have antiproliferative effects on human tumor cells, although it is noted to be less potent than the related Mansonone E.[1] Research has largely shifted to its derivatives, which have shown significant potency as anticancer agents. These derivatives are strong inhibitors of DNA topoisomerase II, an essential enzyme for cell proliferation.[5]

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for a butoxy derivative of the related Mansonone G (MG3) , highlighting its cytotoxic potential against non-small cell lung cancer lines.

| Cell Line | Description | IC₅₀ Value of MG3 (µM) |

| A549 | Human Lung Carcinoma (wild-type EGFR) | 8.54 |

| H1975 | Human Lung Carcinoma (mutant EGFR) | 4.21 |

| PCS201-010 | Normal Fibroblast Cells | 21.16 |

| (Data sourced from a study on Mansonone G derivatives).[6] |

Mechanisms of Action and Signaling Pathways

The biological activities of this compound and its analogs are attributed to several mechanisms, including disruption of bacterial integrity and interference with key enzymes involved in host cell proliferation and survival.

Antibacterial Mechanism of Action

The antibacterial action of this compound analogs, such as IG1, is proposed to involve a dual mechanism. Transmission electron microscopy has shown that treatment leads to damage of the bacterial cell wall.[2] Furthermore, flow cytometric analysis revealed a time-dependent decrease in the DNA content of S. aureus, suggesting that these compounds also impair DNA replication.[2]

Caption: Proposed dual antibacterial mechanism of a this compound analog.

Inhibition of Topoisomerase II

Derivatives of this compound are potent catalytic inhibitors of human DNA topoisomerase II (Topo II).[5][7] This enzyme is critical for managing DNA topology during replication and transcription. Unlike Topo II "poisons" such as etoposide, which stabilize the enzyme-DNA cleavage complex and cause DNA strand breaks, this compound derivatives act as catalytic inhibitors, preventing the enzyme from functioning without necessarily increasing DNA damage markers.[7][8] This suggests a mechanism that may involve competition with ATP at the enzyme's ATPase domain.[7]

Caption: Experimental workflow for Topoisomerase II inhibition assay.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that promotes cell survival and proliferation and is often constitutively active in cancer cells. The structurally similar Mansonone G has been shown to inhibit the phosphorylation of STAT3 at Tyr705 in non-small cell lung cancer lines.[6][9] This inhibition prevents STAT3 dimerization and translocation to the nucleus, thereby blocking the transcription of target genes involved in cell survival. This mechanism is considered highly plausible for this compound.

Caption: Proposed inhibition of the JAK/STAT3 signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol for Isolation and Purification

This protocol is adapted from the successful isolation of Mansonone G and is applicable for this compound from plant heartwood or bark.[10]

-

Extraction:

-

Air-dry and powder the plant material (e.g., 10 kg of Mansonia heartwood).

-

Perform maceration by soaking the powder in dichloromethane (CH₂Cl₂) at room temperature for 3 days.

-

Filter the extract and evaporate the solvent under reduced pressure. Repeat the process three times to maximize yield.

-

-

Column Chromatography:

-

Prepare a silica gel (e.g., Merck, particle size 0.063-0.200 mm) column.

-

Apply the crude extract to the top of the silica gel column.

-

Elute the column using a stepwise gradient of hexane and ethyl acetate (EtOAc), gradually increasing the polarity by increasing the proportion of EtOAc.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

-

-

Purification and Identification:

-

Subject the mansonone-containing fractions to further purification using repeated column chromatography or preparative HPLC if necessary.

-

Identify the final purified compound as this compound by comparing its ¹H and ¹³C NMR spectral data with published literature values.

-

Protocol for Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of viability.

-

Cell Plating:

-

Seed cells (e.g., A549, H1975) into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium.

-

Incubate overnight in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the wells and incubate for the desired period (e.g., 48 hours). Include vehicle-only controls.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

-

Protocol for Antibacterial Susceptibility (MIC Assay)

This broth microdilution method determines the lowest concentration of an agent that inhibits visible bacterial growth.[2]

-

Inoculum Preparation:

-

Inoculate a single bacterial colony (e.g., S. aureus) into Mueller-Hinton (MH) broth and incubate until it reaches the logarithmic growth phase.

-

Adjust the bacterial suspension to a concentration of ~1 x 10⁵ CFU/mL in fresh MH broth.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in MH broth.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18 to 24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Protocol for Western Blotting (STAT3 Phosphorylation)

This protocol is adapted from the analysis of Mansonone G's effect on STAT3.[9]

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549) in a 6-well plate and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells twice with cold PBS.

-

Lyse the cells on ice for 45 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

-

-

SDS-PAGE and Transfer:

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an 8% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-tubulin) to ensure equal protein loading.

-

References

- 1. researchgate.net [researchgate.net]

- 2. IG1, a this compound Analog, Exhibits Antibacterial Activity against Staphylococcus aureus by Potentially Impairing Cell Wall Synthesis and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The structure-activity relationships of this compound, a potent anti-MRSA sesquiterpenoid quinone: SAR studies on the C6 and C9 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of this compound derivatives as topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butoxy Mansonone G Inhibits STAT3 and Akt Signaling Pathways in Non-Small Cell Lung Cancers: Combined Experimental and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MSN8C: A Promising Candidate for Antitumor Applications as a Novel Catalytic Inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

- 9. Butoxy Mansonone G Inhibits STAT3 and Akt Signaling Pathways in Non-Small Cell Lung Cancers: Combined Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mansonone G and its derivatives exhibit membrane permeabilizing activities against bacteria | PLOS One [journals.plos.org]

The Antibacterial Potential of Mansonone F Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activity of Mansonone F, a naturally occurring o-naphthoquinone, against Gram-positive bacteria. While the limited natural availability of this compound has shifted significant research focus towards its synthetic analogs and related compounds, this document consolidates the existing knowledge to provide a comprehensive overview of its potential as an antibacterial agent. The data presented, particularly concerning quantitative measures and mechanistic insights, is largely derived from studies of its close analog, IG1, and the related compound, Mansonone G, offering valuable predictive information on the activity of this compound itself.

Executive Summary

This compound and its derivatives exhibit notable antibacterial activity, particularly against clinically relevant Gram-positive pathogens such as Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. Research on its synthetic analog, IG1, has demonstrated potent bactericidal effects at low concentrations. The proposed mechanisms of action are multifaceted, including the impairment of cell wall synthesis, disruption of DNA replication, and permeabilization of the bacterial cell membrane. These diverse modes of action suggest a promising avenue for the development of new antimicrobial agents that could potentially circumvent existing resistance mechanisms.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of mansonones has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the available data for the this compound analog, IG1, and the related compound, Mansonone G, against various Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analog (IG1) against Staphylococcus aureus

| Strain | Type | MIC Range (µg/mL) | Reference Compound (Vancomycin) MIC Range (µg/mL) |

| Clinical Isolates (25 total) | 17 MSSA, 8 MRSA | 0.5 - 2 | 0.5 - 2 |

| S. aureus ATCC 25923 | Reference Strain | Not specified | Not specified |

Data derived from studies on the C9-substituent this compound analog, IG1.[1][2]

Table 2: Minimum Inhibitory Concentrations (MICs) of Mansonone G against Gram-Positive Bacteria

| Bacterial Species | MIC (µM) |

| Bacillus subtilis | 15.6 |

| Staphylococcus aureus | 62.5 |

Data for the related o-naphthoquinone, Mansonone G.[3][4]

Postulated Mechanisms of Action

The antibacterial activity of mansonones is believed to stem from multiple mechanisms, making them robust candidates for further investigation.

1. Impairment of Cell Wall Synthesis and DNA Replication (Inferred from IG1 studies): Studies on the this compound analog, IG1, suggest a dual-action mechanism. Transmission electron microscopy of IG1-treated S. aureus revealed damage to the cell wall.[2] Furthermore, flow cytometric analysis showed a time-dependent decrease in the DNA content of the bacteria, indicating an impairment of DNA replication.[2]

2. Membrane Permeabilization (Inferred from Mansonone G studies): Research on Mansonone G has demonstrated its ability to permeabilize the bacterial cell membrane.[3] This was observed through the uptake of the fluorescent dye SYTOX Green in treated Bacillus subtilis, indicating compromised membrane integrity.[3]

The following diagram illustrates the proposed antibacterial mechanisms of mansonones based on the available evidence from its analog and a related compound.

Caption: Proposed mechanisms of this compound's antibacterial activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning mansonone analogs and related compounds. These protocols can serve as a foundation for designing experiments with this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the methodology used for the this compound analog, IG1.[2]

-

Preparation of Inoculum: A fresh bacterial culture is grown to the early logarithmic phase in Mueller-Hinton (MH) broth. The bacterial suspension is then diluted to a final concentration of approximately 1 x 105 CFU/mL.

-

Preparation of Microdilution Plates: The test compound (e.g., this compound) is serially diluted in MH broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18 to 24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The workflow for this protocol is visualized below.

References

- 1. IG1, a this compound Analog, Exhibits Antibacterial Activity against Staphylococcus aureus by Potentially Impairing Cell Wall Synthesis and DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mansonone G and its derivatives exhibit membrane permeabilizing activities against bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Antitumor Properties of Mansonone F and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mansonone F, a naturally occurring ortho-naphthoquinone, and its synthetic derivatives have emerged as a promising class of compounds with significant antitumor potential. Isolated from various plant sources, including the root bark of Ulmus pumila, these molecules exhibit cytotoxic effects across a range of cancer cell lines.[1] Their mechanism of action is multifaceted, involving the inhibition of key enzymes in DNA replication, induction of programmed cell death (apoptosis), and modulation of critical cell signaling pathways that govern cancer cell proliferation and survival. This guide provides an in-depth analysis of the current research on this compound and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further investigation and drug development efforts in oncology.

Core Mechanisms of Antitumor Activity

This compound and its analogs exert their anticancer effects through several interconnected mechanisms. The core structure, featuring an oxaphenalene skeleton and an ortho-naphthoquinone moiety, is crucial for its biological activity.[2][3] Structure-activity relationship (SAR) studies have highlighted that the o-quinone group and the pyran ring are particularly important for their cytotoxic effects.[4]

Inhibition of Topoisomerase II

A primary mechanism of action for this compound derivatives is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[3] By targeting this enzyme, these compounds interfere with the management of DNA topology, leading to DNA strand breaks and ultimately triggering cell death. A series of synthesized this compound derivatives were identified as potent topoisomerase II inhibitors, with one of the best inhibitors demonstrating 20 times stronger activity than the standard chemotherapy drug, Etoposide.[4] This suggests that topoisomerase II is a major target for the antitumor action of these compounds.[3]

Induction of Apoptosis

Mansonones are potent inducers of apoptosis. This programmed cell death is triggered through both intrinsic and extrinsic pathways, characterized by key molecular and morphological changes:

-

DNA Fragmentation and Cell Cycle Arrest: Treatment with this compound derivatives leads to a dose-dependent accumulation of DNA in the sub-G1 phase, which is indicative of apoptosis.[3] Related compounds like Mansonone G have been shown to induce cell cycle arrest in the G0/G1 phase.[5]

-

Caspase Activation: Mansonone E, a closely related compound, activates caspase-3, a key executioner caspase in the apoptotic cascade.[1][6] This activation is a critical step leading to the degradation of cellular components.

-

Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins. For instance, Mansonone E decreases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the expression of the pro-apoptotic protein Bax.[1][6] Similarly, the derivative Allyl ether Mansonone G (MG7) downregulates Bcl-2 and Bcl-xL.[7]

-

Reactive Oxygen Species (ROS) Generation: The induction of oxidative stress through the generation of ROS is another mechanism linked to apoptosis. The derivative MG7 was found to induce ROS, which was associated with its cytotoxic and apoptotic effects in colorectal cancer cells.[7]

Modulation of Key Signaling Pathways

Mansonone derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation.

-

STAT3 and Akt Signaling: Butoxy Mansonone G, a derivative of the related Mansonone G, effectively inhibits the phosphorylation of STAT3 (Tyr705) and Akt (Ser473) in non-small cell lung cancer (NSCLC) cell lines.[8][9] The inhibition of these pathways is crucial as they play a central role in tumor cell survival and growth. The binding of the compound to the STAT3 SH2 domain and the ATP-binding pocket of Akt has been suggested through molecular modeling.[9]

-

ERK/MAPK Pathway: The ERK/MAPK pathway is another target. The derivative MG7 was found to modulate this pathway differently depending on the cancer cell line, inhibiting ERK1/2 phosphorylation in HCT-116 cells while activating it in HT-29 cells.[7]

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of this compound and its derivatives has been evaluated against a variety of human cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of cytotoxicity.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Butoxy Mansonone G (MG3) | A549 | Non-Small Cell Lung Cancer | 8.54 | [9] |

| H1975 | Non-Small Cell Lung Cancer | 4.21 | [9] | |

| PCS201-010 (Normal) | Normal Fibroblast | 21.16 | [9] | |

| Mansonone G (MG) | HepG2 | Liver Cancer | 36.3 | [5] |

| Huh-7 | Liver Cancer | 25.9 | [5] | |

| MCF-7 | Breast Cancer | 23.0 | [5] | |

| HeLa | Cervical Cancer | 18.8 | [5] | |

| A2780 | Ovarian Cancer | 10.2 | [5] | |

| HCT116 | Colorectal Cancer | 63.4 | [5] |

Note: Data for specific this compound derivatives against cell lines such as CNE-2, Glc-82, HL-60, and K562 have been reported, but specific IC50 values were not available in the provided search results.[4][10] Most synthesized compounds showed greater potency on suspension cell lines (HL-60, K562) than on attached cell lines (HeLa, A549).[10]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the antitumor properties of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate overnight.[11]

-

Treatment: Treat the cells with various concentrations of the Mansonone compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., 0.2% DMSO) for a specified period (e.g., 48 hours).[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution to a final concentration of 0.5 mg/mL and incubate for 4 hours.[11]

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values can be determined from the dose-response curves.[12]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells (e.g., HCT-116) in 6-well plates at 5 x 10⁴ cells/mL. After overnight incubation, treat with the test compound at various concentrations (e.g., 2.5, 5, 10 µM) for 24 hours.[11]

-

Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.[11]

-

Staining: Resuspend the cell pellet in binding buffer. Add Annexin V-FITC (e.g., 3 µL) and Propidium Iodide (PI) (e.g., 1 µL).[11]

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[11]

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[11]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: After treating cells with the Mansonone derivative for a designated time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, β-actin) overnight at 4°C.[8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Assay (DCFH₂-DA Assay)

This assay measures intracellular ROS levels.

-

Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at 5 x 10⁴ cells/mL and incubate overnight.[11]

-

Probe Loading: Incubate the cells with 10 µM DCFH₂-DA in HBSS buffer at 37°C in the dark for 30 minutes.[11]

-

Treatment: Treat the cells with the Mansonone derivative at various concentrations for the desired time (e.g., 24 hours).[11]

-

Lysis and Measurement: Lyse the cells (e.g., with 1% Triton-X in 0.3 N NaOH) and measure the fluorescence of the oxidized product (DCF) using a fluorescence plate reader.[11]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental processes discussed.

References

- 1. Cytotoxic effects of mansonone E and F isolated from Ulmus pumila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of this compound derivatives as topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic effects of mansonone E and F isolated from Ulmus pumila. | Semantic Scholar [semanticscholar.org]

- 7. Allyl ether of mansonone G as a potential anticancer agent for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butoxy Mansonone G Inhibits STAT3 and Akt Signaling Pathways in Non-Small Cell Lung Cancers: Combined Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butoxy Mansonone G Inhibits STAT3 and Akt Signaling Pathways in Non-Small Cell Lung Cancers: Combined Experimental and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Allyl ether of mansonone G as a potential anticancer agent for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Preliminary Investigation of Mansonone F Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mansonone F, a naturally occurring o-naphthoquinone, has garnered interest within the scientific community for its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary investigations into the cytotoxic effects of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies employed for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics. While research on this compound is ongoing, this guide synthesizes the current understanding of its cytotoxic profile, drawing from studies on both the parent compound and its close analogues.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation. While direct IC50 values for this compound are not extensively documented in publicly available literature, studies on its derivatives provide valuable insights into its potential efficacy.

Table 1: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines [1]

| Compound | Cell Line | IC50 (μM) |

| This compound Derivative 1 | CNE-2 (Nasopharyngeal Carcinoma) | Data Not Available |

| This compound Derivative 2 | Glc-82 (Gastric Cancer) | Data Not Available |

| IG3 (this compound Analogue) | HeLa (Cervical Cancer) | Dose-dependent inhibition of growth |

Note: Specific IC50 values for the this compound derivatives from the primary literature were not available in the search results. The study on the IG3 analogue indicated a dose-dependent effect, from which an IC50 could be derived, but the precise value was not stated.[2]

Qualitative comparisons have shown that this compound exhibits cytotoxic effects, although it is reported to be less potent than the related compound, Mansonone E.[3] The cytotoxic activity of Mansonone E has been observed in human cervical cancer (HeLa), human malignant melanoma (A375-S2), human breast cancer (MCF-7), and human histiocytic lymphoma (U937) cell lines.[3]

Mechanisms of this compound-Induced Cytotoxicity

Preliminary studies on this compound and its analogues suggest a multi-faceted mechanism of action involving the induction of apoptosis and cell cycle arrest, mediated by the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes.

Induction of Apoptosis

This compound analogues have been shown to induce apoptosis in a dose-dependent manner.[2] This programmed cell death is a critical mechanism for the elimination of cancerous cells. The apoptotic cascade initiated by this compound appears to involve the intrinsic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases. Specifically, treatment with related compounds has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of executioner caspases, such as caspase-3.[3]

Cell Cycle Arrest

A significant effect of this compound analogues is the induction of cell cycle arrest at the G2/M phase.[2] This prevents cancer cells from proceeding through mitosis and cell division, thereby inhibiting tumor growth. The arrest at the G2/M checkpoint is a common mechanism for many anticancer agents and provides an opportunity for the cell to undergo apoptosis.

Table 2: Cellular Effects of this compound Analogues [2]

| Cellular Effect | Observation | Cell Line |

| Cell Cycle | Arrest at G2/M phase | HeLa |

| Apoptosis | Induced in a dose-dependent manner | HeLa |

| Reactive Oxygen Species (ROS) | Increased intracellular levels | HeLa |

Inhibition of Thioredoxin Reductase and Topoisomerase II

A key molecular target of this compound and its derivatives is the enzyme thioredoxin reductase (TrxR).[2] TrxR is a crucial component of the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis and is often overexpressed in cancer cells. Inhibition of TrxR by this compound leads to an accumulation of intracellular ROS, which can trigger oxidative stress and subsequently induce apoptosis.[2]

Furthermore, derivatives of this compound have been identified as potent inhibitors of topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.[1] The inhibitory activity of some derivatives has been reported to be significantly stronger than the established anticancer drug, Etoposide.[1] The ortho-quinone group and the pyran ring of the this compound structure are believed to be important for this cytotoxic activity.[1]

Signaling Pathways

The cytotoxic effects of this compound are orchestrated through a complex network of signaling pathways. The inhibition of TrxR and the subsequent increase in ROS appear to be central to its mechanism of action, leading to the activation of apoptotic pathways.

Experimental Protocols

The following sections outline the detailed methodologies for key experiments used in the investigation of this compound cytotoxicity.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Human cancer cell lines

-

6-well plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Western Blot

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Human cancer cell lines

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, harvest, and lyse in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine changes in protein expression, normalizing to a loading control like β-actin.

Conclusion

The preliminary investigation into the cytotoxicity of this compound reveals its potential as an anticancer agent. Its ability to induce apoptosis and cell cycle arrest through the inhibition of key enzymes like thioredoxin reductase and topoisomerase II, coupled with the generation of reactive oxygen species, highlights a promising multi-target mechanism of action. Further research is warranted to fully elucidate the specific signaling pathways, determine precise IC50 values across a broader range of cancer cell lines, and evaluate its in vivo efficacy and safety profile. The experimental protocols and data presented in this guide provide a solid foundation for future studies aimed at developing this compound and its analogues into effective cancer therapeutics.

References

The Therapeutic Potential of Mansonone F: A Technical Guide for Drug Development Professionals

Abstract:

Mansonone F, a naturally occurring naphthoquinone, has emerged as a promising scaffold for the development of novel therapeutics. Possessing a unique tricyclic ortho-quinone structure, this compound and its analogues have demonstrated significant preclinical activity across a range of therapeutic areas, most notably in oncology and infectious diseases. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative treatment modalities.

Introduction

This compound is a member of the mansonone family of compounds, which are primarily isolated from the heartwood of plants of the Mansonia genus. Structurally characterized by an oxaphenalene skeleton and an ortho-naphthoquinone moiety, this compound has attracted considerable scientific interest due to its diverse pharmacological activities.[1][2] This guide will explore the primary therapeutic avenues for this compound and its derivatives, with a focus on its anticancer and antibacterial properties.

Anticancer Potential of this compound

This compound and its synthetic analogues have exhibited potent cytotoxic effects against a variety of human cancer cell lines.[1][3] The primary mechanisms underlying its anticancer activity include the inhibition of key enzymes involved in cellular proliferation and the induction of programmed cell death.

Mechanism of Action

2.1.1. Inhibition of Thioredoxin Reductase (TrxR)

Mammalian thioredoxin reductase (TrxR) is a critical enzyme in maintaining intracellular redox balance and is frequently overexpressed in tumor cells, making it a viable target for anticancer drug development. This compound analogues have been shown to be potent inhibitors of TrxR.[4] The proposed mechanism involves the reduction of the this compound compounds by the C-terminal selenolthiol active site of TrxR, leading to a redox cycling process that generates superoxide anion radicals.[4] This disruption of the cellular redox homeostasis contributes to the induction of apoptosis.

2.1.2. Inhibition of Topoisomerase II

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. A series of synthesized this compound derivatives have demonstrated strong inhibitory activity against topoisomerase II, with one of the best inhibitors showing 20 times stronger activity than the positive control, Etoposide.[3] This inhibition of topoisomerase II leads to DNA damage and ultimately triggers apoptotic cell death in cancer cells.

2.1.3. Induction of Apoptosis and Cell Cycle Arrest

Treatment with this compound analogues has been shown to induce apoptosis in a dose-dependent manner.[4] Furthermore, these compounds can arrest the cell cycle in the G2/M phase, preventing cancer cell proliferation.[4] The pro-apoptotic effects are mediated through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Mansonone G | HepG2 | Liver Cancer | 36.3 ± 2.6 | |

| Mansonone G | Huh-7 | Liver Cancer | 25.9 ± 2.7 | |

| Butoxy Mansonone G (MG3) | A549 | Non-Small Cell Lung Cancer | 8.54 | [5] |

| Butoxy Mansonone G (MG3) | H1975 | Non-Small Cell Lung Cancer | 4.21 | [5] |

| This compound Derivative | CNE-2 | Nasopharyngeal Carcinoma | Potent | [3] |

| This compound Derivative | Glc-82 | Lung Adenocarcinoma | Potent | [3] |

| Mansorin-A | HepG2 | Liver Cancer | 24.6 ± 1.7 | |

| Mansorin-A | Huh-7 | Liver Cancer | 29.5 ± 5.8 |

Antibacterial Potential of this compound

Analogues of this compound have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6]

Mechanism of Action

The antibacterial mechanism of this compound analogues is multifaceted, involving the disruption of critical cellular processes. A key analogue, IG1, has been shown to impair cell wall synthesis and inhibit DNA replication in S. aureus.[2][7] Transmission electron microscopy has revealed damage to the cell wall in bacteria treated with IG1.[2] Furthermore, flow cytometric analysis indicated a time-dependent decrease in the DNA content of S. aureus following treatment.[2][7]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the minimum inhibitory concentrations (MICs) of a this compound analogue (IG1) against Staphylococcus aureus.

| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |

| IG1 (this compound analogue) | Staphylococcus aureus (including MRSA) | 0.5 - 2 | [2][7] |

| Vancomycin (Control) | Staphylococcus aureus (including MRSA) | (close to IG1) | [7] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound or its derivatives on cancer cell lines.

Materials:

-

96-well microplates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound or derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound or derivative

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture cells in the presence of various concentrations of the this compound compound for a specified duration.

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Resuspend the cell pellet in PBS and fix the cells by adding cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Thioredoxin Reductase (TrxR) Inhibition Assay

This assay measures the inhibitory effect of this compound on TrxR activity.

Materials:

-

Purified recombinant human TrxR

-

This compound or derivative

-

NADPH

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (e.g., potassium phosphate buffer with EDTA)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the this compound compound at various concentrations.

-

Add purified TrxR to the reaction mixture and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding DTNB.

-

Immediately measure the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB to TNB.

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Determine the IC50 value of the this compound compound for TrxR inhibition by plotting the reaction rate against the inhibitor concentration.

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay evaluates the ability of this compound to inhibit the decatenating activity of topoisomerase II.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

This compound or derivative

-

ATP

-

Assay buffer

-

Loading dye

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up reaction mixtures containing assay buffer, ATP, and kDNA.

-

Add varying concentrations of the this compound compound to the reaction mixtures.

-

Initiate the reaction by adding topoisomerase IIα.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).

-

Add loading dye to the samples and resolve the DNA on an agarose gel.

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining at the origin.

Signaling Pathways and Visualizations

Proposed Anticancer Signaling Pathway of this compound

This compound and its derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and apoptosis. A proposed signaling cascade is depicted below.

Caption: Proposed anticancer signaling pathway of this compound.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and characterizing the anticancer potential of this compound derivatives.

Caption: Experimental workflow for anticancer screening.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds with significant therapeutic potential in oncology and infectious diseases. Their multifaceted mechanisms of action, including the inhibition of critical cellular enzymes and the induction of apoptosis, make them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of these promising natural products into clinical candidates. Future research should focus on optimizing the structure-activity relationship of this compound derivatives to enhance their potency and selectivity, as well as on comprehensive in vivo studies to evaluate their efficacy and safety profiles in relevant disease models.

References

- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Butoxy Mansonone G Inhibits STAT3 and Akt Signaling Pathways in Non-Small Cell Lung Cancers: Combined Experimental and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

Mansonone F: A Potential Topoisomerase II Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mansonone F, a naturally occurring o-naphthoquinone, and its derivatives have emerged as a promising class of compounds with significant potential in cancer chemotherapy. Extensive research has demonstrated their potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for these compounds is the inhibition of topoisomerase II, a critical enzyme in DNA replication and chromosome organization. This technical guide provides a comprehensive overview of this compound as a topoisomerase II inhibitor, detailing its inhibitory activity, cytotoxic effects, the experimental protocols used for its evaluation, and the cellular signaling pathways it impacts.

Quantitative Analysis of Inhibitory and Cytotoxic Activity

Table 1: Cytotoxicity of this compound and Its Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| This compound Derivative (unspecified) | CNE-2 | Data not specified, but described as a potent antitumor agent | [1] |

| This compound Derivative (unspecified) | Glc-82 | Data not specified, but described as a potent antitumor agent | [1] |

Note: While the referenced study confirms potent activity, specific IC50 values for these derivatives were not provided in the abstract.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This compound and its derivatives act as catalytic inhibitors of topoisomerase II. This means they interfere with the enzyme's catalytic cycle, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA double-strand breaks. This DNA damage triggers a cellular response that ultimately leads to apoptosis, or programmed cell death, in rapidly dividing cancer cells. The o-quinone and pyran ring structures within this compound derivatives have been identified as crucial for their cytotoxic and topoisomerase-inhibiting activities[1].

Experimental Protocols

The evaluation of this compound as a topoisomerase II inhibitor involves several key in vitro assays. These protocols are fundamental for researchers seeking to investigate the activity of novel compounds targeting this enzyme.

Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of an inhibitor to prevent topoisomerase II from relaxing supercoiled DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/ml albumin)

-

ATP solution

-

This compound or its derivatives (dissolved in an appropriate solvent, e.g., DMSO)

-

Stop Solution/Loading Dye (containing SDS and a tracking dye)

-

Agarose gel (1%)

-

Electrophoresis buffer (e.g., TAE or TBE)

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures on ice. To each tube, add assay buffer, supercoiled plasmid DNA, and ATP.

-

Add varying concentrations of this compound or the test compound to the respective tubes. Include a positive control (e.g., Etoposide) and a no-inhibitor control.

-

Initiate the reaction by adding human topoisomerase II to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Analysis: In the absence of an inhibitor, topoisomerase II will relax the supercoiled DNA, resulting in a band that migrates slower than the supercoiled DNA. An effective inhibitor will prevent this relaxation, leading to the persistence of the supercoiled DNA band.

Topoisomerase II Decatenation Assay

This assay measures the inhibition of topoisomerase II's ability to separate interlocked DNA circles (catenanes), a process that mimics the separation of daughter chromosomes after replication.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA), a network of catenated DNA minicircles

-

Assay Buffer (same as for the relaxation assay)

-

ATP solution

-

This compound or its derivatives

-

Stop Solution/Loading Dye

-

Agarose gel (1%)

-

Electrophoresis buffer

-

DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Set up the reaction mixtures on ice, containing assay buffer, kDNA, and ATP.

-

Add the test inhibitor at various concentrations. Include appropriate controls.

-

Start the reaction by adding human topoisomerase II.

-

Incubate at 37°C for the desired duration (e.g., 30 minutes).

-

Stop the reactions with the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Run the gel electrophoresis.

-

Stain and visualize the gel.

-

Analysis: Topoisomerase II will decatenate the kDNA network, releasing individual minicircles that can enter the gel and migrate as a distinct band. An inhibitor will prevent this decatenation, causing the kDNA to remain in the well.

Signaling Pathways and Cellular Response

The inhibition of topoisomerase II by this compound triggers a cascade of cellular events, primarily revolving around the DNA Damage Response (DDR) pathway. The accumulation of DNA double-strand breaks is a severe form of cellular stress that activates this intricate signaling network.

Caption: Signaling pathway activated by this compound-mediated Topoisomerase II inhibition.

The workflow for evaluating a potential topoisomerase II inhibitor like this compound follows a logical progression from in vitro enzymatic assays to cellular assays.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of topoisomerase II inhibitors with demonstrated cytotoxic activity against cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of these and other novel compounds. Future research should focus on elucidating the precise enzymatic inhibitory concentrations (IC50) of this compound and its most potent derivatives against purified topoisomerase II. Furthermore, in vivo studies are warranted to assess the therapeutic efficacy and safety profile of these compounds in preclinical cancer models. A deeper understanding of the structure-activity relationships will also be crucial for the rational design of next-generation this compound-based topoisomerase II inhibitors with improved potency and selectivity, ultimately paving the way for their potential clinical development as effective anti-cancer agents.

References

A Technical Guide to the Natural Abundance and Isolation of Mansonone F from Ulmus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and isolation of Mansonone F, a bioactive sesquiterpenoid quinone, from various Ulmus (elm) species. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Natural Abundance of this compound

This compound has been identified in several Ulmus species, often localized in the heartwood, sapwood, and root bark. Its production can be constitutive or induced as a phytoalexin in response to fungal infection or other stressors. The accumulation of mansonones, including this compound, is correlated with resistance to Dutch elm disease in certain elm species[1]. Quantitative data on the natural and induced abundance of this compound is crucial for evaluating the commercial viability of its extraction.

Data Presentation: Quantitative Analysis of this compound in Ulmus Species

The following table summarizes the available quantitative data for this compound in different Ulmus species and tissues. It is important to note that the concentration of this compound can vary significantly based on the plant's age, health, and environmental conditions.

| Ulmus Species | Plant Part | Condition | Concentration/Yield of this compound | Reference |

| Ulmus davidiana var. japonica | Dried Root Bark | Natural | 18 mg from 2 kg (0.0009% yield) | |

| Ulmus pumila | Callus Culture | Induced with Ophiostoma ulmi (48h) | 322 µg/g | [2][3] |

| Ulmus americana | Callus Culture | Induced with Ophiostoma ulmi (48h) | 29-31 µg/g | [2][3] |

Note: The data from callus cultures represents induced accumulation and may not reflect the natural abundance in the whole plant.

Experimental Protocols

This section details the methodologies for the isolation and quantification of this compound from Ulmus species, compiled from various scientific sources.